4-[({2-tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1H-1,2,4-triazole-3-carbonyl)piperidine
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Overview
Description
4-[({2-tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1H-1,2,4-triazole-3-carbonyl)piperidine is a complex organic compound that features a combination of several heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({2-tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1H-1,2,4-triazole-3-carbonyl)piperidine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the imidazo[1,2-b]pyridazine core: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the tert-butyl group: This step often involves alkylation reactions.
Formation of the triazole ring: This can be synthesized via cycloaddition reactions.
Linking the piperidine ring: This involves nucleophilic substitution reactions to attach the piperidine moiety to the triazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can be used to modify the imidazo[1,2-b]pyridazine core.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring can lead to the formation of N-oxides, while reduction of the imidazo[1,2-b]pyridazine core can yield dihydro derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The imidazo[1,2-b]pyridazine core and the triazole ring are known to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(1H-1,2,4-triazole-3-carbonyl)piperidine: Shares the triazole and piperidine moieties.
2-tert-butylimidazo[1,2-b]pyridazine: Contains the imidazo[1,2-b]pyridazine core.
Uniqueness
The uniqueness of 4-[({2-tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1H-1,2,4-triazole-3-carbonyl)piperidine lies in its combination of multiple heterocyclic structures, which can confer unique biological and chemical properties not found in simpler compounds.
Properties
Molecular Formula |
C19H25N7O2 |
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Molecular Weight |
383.4 g/mol |
IUPAC Name |
[4-[(2-tert-butylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]-(1H-1,2,4-triazol-5-yl)methanone |
InChI |
InChI=1S/C19H25N7O2/c1-19(2,3)14-10-26-15(22-14)4-5-16(24-26)28-11-13-6-8-25(9-7-13)18(27)17-20-12-21-23-17/h4-5,10,12-13H,6-9,11H2,1-3H3,(H,20,21,23) |
InChI Key |
GNSKXXBVFXKLKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CN2C(=N1)C=CC(=N2)OCC3CCN(CC3)C(=O)C4=NC=NN4 |
Origin of Product |
United States |
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